molecular formula C10H11F B1319096 4-(2-Fluorophenyl)-1-butene CAS No. 71813-51-9

4-(2-Fluorophenyl)-1-butene

Cat. No. B1319096
CAS RN: 71813-51-9
M. Wt: 150.19 g/mol
InChI Key: GCPJACQYVLSKFJ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1-butene (also known as 4-Fluoro-1-butene) is an organic compound with the molecular formula C8H10F. It is a colorless liquid with a faint aromatic odor, and is highly flammable. 4-Fluoro-1-butene is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of fluorinated polymers and fluorinated surfactants.

Scientific Research Applications

  • Polymerization Behavior :

    • A study by Ochiai, Tomita, and Endo (2001) explored the anionic polymerization of derivatives of 4-phenyl-1-buten-3-yne, including 4-(2-fluorophenyl)-1-buten-3-yne. They found that the polymerization in tetrahydrofuran with n-BuLi/sparteine as an initiator resulted in polymers consisting of 1,2- and 1,4-polymerized units in quantitative yields. This indicates the potential use of 4-(2-Fluorophenyl)-1-butene in polymer science for creating specific polymer structures (Ochiai, Tomita, & Endo, 2001).
  • Synthesis of Oligomers :

    • Dix, Ebdon, and Hodge (1993) synthesized telechelic methyl methacrylate and styrene oligomers with fluorophenyl ketone end groups by copolymerizing 2,3-Di-(4-fluorophenyl)buta-1,3-diene. This illustrates the application of 4-(2-Fluorophenyl)-1-butene in creating specific oligomers for advanced materials and chemical engineering (Dix, Ebdon, & Hodge, 1993).
  • Cycloisomerization and Hydrocarbon Conversion :

    • Hofmann, Zimmermann, and Homann (1995) studied the thermal cycloisomerization of 1,4-diphenyl-1-buten-3-yne, a related compound, which indicates the potential for 4-(2-Fluorophenyl)-1-butene in hydrocarbon conversion processes. This research is significant for understanding the chemical behavior of such compounds under high-temperature conditions (Hofmann, Zimmermann, & Homann, 1995).
  • Catalysis in Organic Synthesis :

    • In the context of pharmaceutical synthesis, Botteghi, Marchetti, Paganelli, and Persi-Paoli (2001) described the use of Rhodium catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, which is relevant to 4-(2-Fluorophenyl)-1-butene. This research is particularly important in the synthesis of neuroleptic agents, demonstrating the compound's role in medicinal chemistry (Botteghi et al., 2001).
  • Innovative Materials Design :

    • Park, Chiesel, and Economy (1994) prepared materials including 2,2-Bis[4-"(4-fluorophenyl)buta-1,3-diynyl" phenyloxyphenyl] hexafluoropropane for use as multilayered polymeric dielectric insulators in microelectronics packaging. This study showcases the application of 4-(2-Fluorophenyl)-1-butene in the development of advanced materials for electronic applications (Park, Chiesel, & Economy, 1994).

Safety And Hazards

Again, without specific information, it’s hard to say for sure. However, many organic compounds pose some level of hazard. They can be flammable, and some may be harmful or irritating to the skin, eyes, or respiratory system456.


Future Directions

The study of new organic compounds is a vast field with many potential applications. Compounds like “4-(2-Fluorophenyl)-1-butene” could be studied for their potential uses in materials science, pharmaceuticals, or as intermediates in synthetic chemistry7.


Please note that this is a very general analysis based on the limited information available. For a more accurate analysis, more specific information about the compound would be needed. If “4-(2-Fluorophenyl)-1-butene” is a novel compound, experimental studies would be needed to determine its properties and reactivity.


properties

IUPAC Name

1-but-3-enyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPJACQYVLSKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596260
Record name 1-(But-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-1-butene

CAS RN

71813-51-9
Record name 1-(3-Buten-1-yl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71813-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(But-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Cui, S Jia, E Tokunaga, N Shibata - Nature Communications, 2018 - nature.com
Direct activation of carbon–fluorine bonds (C–F) to introduce the silyl or boryl groups and generate valuable carbon–silicon (C–Si) or carbon–boron (C–B) bonds is important in the …
Number of citations: 87 www.nature.com

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